molecular formula C7H12ClN B1447948 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride CAS No. 1423024-34-3

8-Azabicyclo[3.2.1]oct-2-ene hydrochloride

Cat. No. B1447948
M. Wt: 145.63 g/mol
InChI Key: LSUMTEMFIXRQAM-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]oct-2-ene hydrochloride is a chemical compound with the CAS Number: 1423024-34-3 . It has a molecular weight of 145.63 . This compound is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride has been a subject of research for many years . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride is characterized by a bicyclic scaffold . The InChI code for this compound is 1S/C7H11N.ClH/c1-2-6-4-5-7(3-1)8-6;/h1-2,6-8H,3-5H2;1H .


Chemical Reactions Analysis

The chemical reactions involving 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride are typically characterized by asymmetric cycloadditions . These reactions can afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity can be observed depending on the diazo substrates .


Physical And Chemical Properties Analysis

8-Azabicyclo[3.2.1]oct-2-ene hydrochloride is a solid compound .

Scientific Research Applications

Application 1: Synthesis of Tropane Alkaloids

  • Scientific Field : Organic & Biomolecular Chemistry
  • Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application or Experimental Procedures : The approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes : This research has led to the development of important methodologies for the synthesis of tropane alkaloids .

Application 2: Asymmetric 1,3-Dipolar Cycloadditions

  • Scientific Field : Chemical Communications
  • Summary of the Application : The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .
  • Methods of Application or Experimental Procedures : The asymmetric cycloadditions were performed using a rhodium (II) complex/chiral Lewis acid binary system .
  • Results or Outcomes : The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Application 3: Monoamine Neurotransmitter Re-uptake Inhibitors

  • Scientific Field : Neuropharmacology
  • Summary of the Application : 8-Azabicyclo[3.2.1]oct-2-ene derivatives have been used as monoamine neurotransmitter re-uptake inhibitors . These compounds can affect the reabsorption of neurotransmitters into a neuron after they have been released, which can prolong the effect of the neurotransmitters and enhance neuronal communication .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use are not detailed in the available resources .
  • Results or Outcomes : The outcomes of this application can vary depending on the specific derivative of 8-Azabicyclo[3.2.1]oct-2-ene that is used and the specific neurotransmitter that is targeted .

Application 4: Synthesis of Tropane Alkaloids

  • Scientific Field : Organic & Biomolecular Chemistry
  • Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application or Experimental Procedures : The approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes : This research has led to the development of important methodologies for the synthesis of tropane alkaloids .

Application 5: Asymmetric 1,3-Dipolar Cycloadditions

  • Scientific Field : Chemical Communications
  • Summary of the Application : The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .
  • Methods of Application or Experimental Procedures : The asymmetric cycloadditions were performed using a rhodium (II) complex/chiral Lewis acid binary system .
  • Results or Outcomes : The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is a key feature of 8-Azabicyclo[3.2.1]oct-2-ene hydrochloride, continues to attract attention from research groups worldwide due to its wide array of interesting biological activities . Future research may focus on the preparation of this basic structure in a stereoselective manner .

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-6-4-5-7(3-1)8-6;/h1-2,6-8H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUMTEMFIXRQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azabicyclo[3.2.1]oct-2-ene hydrochloride

CAS RN

1423024-34-3
Record name 8-Azabicyclo[3.2.1]oct-2-ene, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-azabicyclo[3.2.1]oct-2-ene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo[3.2.1]oct-2-ene hydrochloride
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Reactant of Route 6
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Citations

For This Compound
1
Citations
H Gohlke, S Schwarz, D Gündisch… - Journal of medicinal …, 2003 - ACS Publications
Three-dimensional quantitative structure−activity relationship methods, the comparative molecular field analysis (CoMFA) and the comparative molecular similarity indices analysis (…
Number of citations: 68 pubs.acs.org

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